Cas no 875-74-1 (D-2-Phenylglycine)

D-2-Fenylglycine is een chirale aminozuurderivaat dat veel wordt gebruikt in de farmaceutische industrie als bouwsteen voor de synthese van verschillende medicijnen, waaronder antibiotica zoals penicillines en cefalosporines. Het product kenmerkt zich door een hoge enantiomere zuiverheid, wat essentieel is voor de effectiviteit en veiligheid van de eindproducten. Dankzij de stabiele chemische eigenschappen en goede oplosbaarheid in water en organische oplosmiddelen, is het geschikt voor diverse synthetische toepassingen. D-2-Fenylglycine wordt vaak ingezet in asymmetrische synthese en katalyseprocessen, waardoor het een waardevolle verbinding is voor onderzoek en productie van actieve farmaceutische ingrediënten (API's).
D-2-Phenylglycine structure
D-2-Phenylglycine structure
Product Name:D-2-Phenylglycine
CAS-nummer:875-74-1
MF:C8H9NO2
MW:151.162562131882
MDL:MFCD00008061
CID:40158
PubChem ID:70134
Update Time:2025-10-28

D-2-Phenylglycine Chemische en fysische eigenschappen

Naam en identificatie

    • (R)-2-Amino-2-phenylacetic acid
    • H-D-PHG-OH
    • D-(-)-2-PHENYLGLYCINE
    • D-2-PHENYLGLYCINE
    • D-(-)-A-AMINOPHENYLACETIC ACID
    • D(-)-ALPHA-AMINOPHENYLACETIC ACID
    • D-ALPHA-AMINOPHENYLACETIC ACID
    • (-)-D-ALPHA-PHENYLGLYCINE
    • D-ALPHA-PHENYLGLYCINE
    • D-AMINOPHENYLACETIC ACID
    • D-(-)-A-PHENYLAMINOACETIC ACID
    • D-(-)-A-PHENYLGLYCINE
    • D-(-)-PHENYLGLYCINE
    • D-PHENYLGLYCINE
    • H-D-(PHENYL)GLY-OH
    • PHENYLGLYCINE-D
    • (R)-(-)-2-PHENYLGLYCINE
    • (R)-(-)-ALPHA-AMINOPHENYLACETIC ACID
    • (R)-ALPHA-AMINOPHENYLACETIC ACID
    • (R)-(-)-ALPHA-PHENYLAMINOACETIC ACID
    • D-(-)-α-Phenylglycine
    • D-(-)-2-Phenylglycin
    • D(-)-alpha-Phenylglycine
    • D-(-)-alpha-Phenylglycine
    • D-(-)-α-Aminophenylacetic acid
    • (R)-(-)-α-Aminophenylacetic Acid
    • (2R)-amino(phenyl)acetic acid
    • (R)-Phenylglycine
    • (2R)-2-amino-2-phenylacetic acid
    • GF5LYS471N
    • Benzeneacetic acid, .alpha.-amino-, (R)-
    • (2R)-amino(phenyl)ethanoic acid
    • ZGUNAGUHMKGQNY-SSDOTTSWSA-N
    • Phenylglycine, D-
    • D(-)-alpha-P
    • Cefalexin
    • D-2-Phenylglycin
    • Cephalexin Impurity A(EP)
    • (αR)-α-Aminobenzeneacetic acid (ACI)
    • Benzeneacetic acid, α-amino-, (R)- (ZCI)
    • Glycine, 2-phenyl-, D- (8CI)
    • (-)-(R)-Phenylglycine
    • (-)-Phenylglycine
    • (2R)-2-Azaniumyl-2-phenylacetate
    • (2R)-Amino-2-phenylethanoic acid
    • (R)-2-Amino-2-phenylethanoic acid
    • (R)-2-Phenyl-2-aminoethanoic acid
    • (R)-2-Phenylglycine
    • (R)-α-Phenylglycine
    • D-(-)-Aminophenylacetic acid
    • D-C-Phenylglycine
    • D-α-Aminophenylacetic acid
    • D-α-Phenylglycine
    • D-2-Phenylglycine,99%
    • Ampicillin Sodium Imp. L (EP): (2R)-2-Amino-2-phenylaceticAcid (D-Phenylglycine)
    • R(-)-.alpha.-Aminophenylacetic acid
    • (2R)-2-Amino-2-phenylacetic Acid (D-Phenylglycine)
    • Maybridge1_004326
    • EC 212-876-3
    • 875-74-1
    • D-(-)-
    • D-.ALPHA.-AMINOPHENYLACETIC ACID
    • BS-9878
    • CS-W010965
    • M03223
    • .ALPHA.-PHENYLGLYCINE (R)-FORM
    • D-(-)- alpha -Phenylglycine
    • D?(?)-
    • CEFACLOR IMPURITY A [EP IMPURITY]
    • HY-W010249
    • R-(-)-a-Aminophenylacetic acid
    • D-(-)-.ALPHA.-AMINOPHENYLACETIC ACID
    • DTXSID50889362
    • F0001-2370
    • HMS553M16
    • Amino(phenyl)acetic acid -, (alphaR)-
    • .ALPHA.-PHENYLGLYCINE (R)-FORM [MI]
    • CHEBI:44962
    • MFCD00008061
    • H-D-Phg-OH (R)-2-Phenylglycine
    • UNII-GF5LYS471N
    • Benzeneacetic acid, alpha-amino-, (alphaR)-
    • (R)-.ALPHA.-PHENYLGLYCINE
    • Epitope ID:117719
    • PG9
    • d-.alpha.-Phenylglycine
    • AMPICILLIN, ANHYDROUS IMPURITY L [EP IMPURITY]
    • SCHEMBL159420
    • Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
    • AMPICILLIN TRIHYDRATE IMPURITY L [EP IMPURITY]
    • AKOS001426180
    • EN300-34338
    • AKOS015853778
    • D-(-)-alpha-Phenylglycine, puriss., >=99.0% (NT)
    • R-(-)-alpha-Aminophenylacetic acid
    • Dihydrophenlglycine,(S)
    • D-(-)-.alpha.-Phenylglycine
    • JFD 03710
    • BDBM50179720
    • Q423849
    • Glycine, 2-phenyl-, D-
    • D(-).alpha.-Aminophenylacetic acid
    • EINECS 212-876-3
    • D-(-)-alpha-Phenylglycine, 99%
    • P0820
    • A-Phenylglycine
    • Z278101784
    • CHEMBL1403
    • D-2-Phenylglycine
    • MDL: MFCD00008061
    • Inchi: 1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1
    • InChI-sleutel: ZGUNAGUHMKGQNY-SSDOTTSWSA-N
    • LACHT: [C@H](C1C=CC=CC=1)(N)C(=O)O
    • BRN: 2208676

Berekende eigenschappen

  • Exacte massa: 151.063
  • Monoisotopische massa: 151.063
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 141
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: -1.7
  • Topologisch pooloppervlak: 63.3

Experimentele eigenschappen

  • Kleur/vorm: 白色或类白色结晶性粉末
  • Dichtheid: 1.2 g/cm3 (20℃)
  • Smeltpunt: 302 °C (dec.) (lit.)
  • Kookpunt: 288.7°C at 760 mmHg
  • Vlampunt: 华氏:302 °F
    摄氏:150 °C
  • Brekindex: -158 ° (C=1, 1mol/L HCl)
  • Waterverdelingscoëfficiënt: 0.3g/100mL
  • PSA: 63.32000
  • LogboekP: 1.47130
  • Merck: 7291
  • Specifieke rotatie: -156 º (c=1,1N HCl)
  • Optische activiteit: [α]20/D −155°, c = 1 in 1 M HCl
  • Oplosbaarheid: 水溶解性

D-2-Phenylglycine Beveiligingsinformatie

D-2-Phenylglycine Douanegegevens

  • HS-CODE:29224995

D-2-Phenylglycine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P109235-100g
D-2-Phenylglycine
875-74-1 99%
100g
¥75.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P109235-25g
D-2-Phenylglycine
875-74-1 99%
25g
¥29.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P109235-500g
D-2-Phenylglycine
875-74-1 99%
500g
¥321.90 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0820-500G
D-2-Phenylglycine
875-74-1 >99.0%(T)
500g
¥580.00 2024-04-15
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0682579451- 5g
D-2-Phenylglycine
875-74-1 98%(GC)
5g
¥ 61.2 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0682579443- 25g
D-2-Phenylglycine
875-74-1 98%(GC)
25g
¥ 116.5 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0682579435- 100g
D-2-Phenylglycine
875-74-1 98%(GC)
100g
¥ 341.2 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0682579423- 500g
D-2-Phenylglycine
875-74-1 98%(GC)
500g
¥ 1,164.7 2021-05-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P25485-25G
D-2-Phenylglycine
875-74-1
25g
¥406.79 2023-11-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P25485-100G
D-2-Phenylglycine
875-74-1
100g
¥904.49 2023-11-04

D-2-Phenylglycine Productiemethode

Productiemethode 1

Reactievoorwaarden
Referentie
D(-)-α-Phenylglycine
, Federal Republic of Germany, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  120 min, pH 8, 277 K
Referentie
Enzyme Distribution Derived from Macroscopic Particle Behavior of an Industrial Immobilized Penicillin-G Acylase
van Roon, Jeroen L.; et al, Biotechnology Progress, 2003, 19(5), 1510-1518

Productiemethode 3

Reactievoorwaarden
1.1 Catalysts: Penicillin amidase Solvents: Water ;  4 h, pH 7.5, 25 °C
Referentie
Enzyme catalyzed biotransformations in aqueous two-phase systems with precipitated substrate and/or product
Kasche, V.; et al, Biotechnology and Bioengineering, 1995, 45(3), 261-7

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9
Referentie
In vitro synthesis of new cyclodepsipeptides of the PF1022-type: probing the α-D-hydroxy acid tolerance of PF1022 synthetase
Mueller, Jane; et al, ChemBioChem, 2009, 10(2), 323-328

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Sodium dodecylsulfonate ,  Sodium nitrite ,  Sulfuric acid Solvents: 1-Pentanol
Referentie
Chemoenzymatic synthesis of D-phenylglycine
Li, Jun; et al, Zhongguo Yaoke Daxue Xuebao, 2000, 31(4), 294-296

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Water
Referentie
The asymmetric synthesis of α-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-α-azido carboxylic acids
Evans, David A.; et al, Journal of the American Chemical Society, 1990, 112(10), 4011-30

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Ammonium acetate Solvents: Water ;  30 min, pH 8, 20 °C
1.2 Catalysts: Nitrilase
Referentie
Chemoenzymatic Method for Enantioselective Synthesis of (R)-2-Phenylglycine and (R)-2-Phenylglycine Amide from Benzaldehyde and KCN Using Difference of Enzyme Affinity to the Enantiomers
Kawahara, Nobuhiro; et al, ChemCatChem, 2018, 10(21), 5014-5020

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 110 °C
Referentie
Enantioselective Hydrocyanation of N-Protected Aldimines
Uemura, Masato; et al, Organic Letters, 2012, 14(3), 882-885

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referentie
Asymmetric synthesis of α-amino acids and α-N-hydroxyamino acids from N-acylbornane-10,2-sultams: 1-chloro-1-nitrosocyclohexane as a practical [NH2+] equipment
Oppolzer, Wolfgang; et al, Helvetica Chimica Acta, 1992, 75(6), 1965-78

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Sodium periodate Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  30 min
1.2 2 h
Referentie
Novel enantioselective synthesis of both enantiomers of furan-2-yl amines and amino acids
Demir, Ayhan; et al, Helvetica Chimica Acta, 2003, 86(1), 91-105

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol
Referentie
Asymmetric induction. II. Phase transfer-catalyzed reaction of benzaldehyde with chloroform and chiral amines
Shi, Yaozeng; et al, Youji Huaxue, 1987, (5), 350-3

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water
Referentie
Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides
Wang, Mei-Xiang; et al, Journal of Organic Chemistry, 2002, 67(18), 6542-6545

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase ,  D-Amino acid amidase Solvents: Water ;  24 h, pH 8, 40 °C
Referentie
Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System
Yasukawa, Kazuyuki; et al, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: Amidase Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
Referentie
Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides
Wang, Mei-Xiang; et al, Journal of Organic Chemistry, 2002, 67(18), 6542-6545

Productiemethode 15

Reactievoorwaarden
Referentie
Enzymic conversion of N-carbamoyl-D-amino acids to D-amino acids
Olivieri, R.; et al, Enzyme and Microbial Technology, 1979, 1(3), 201-4

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  70 °C; 5 min, 70 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water
Referentie
Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers
Soloshonok, Vadim A.; et al, Journal of the American Chemical Society, 2009, 131(21), 7208-7209

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  20 min, rt
1.2 Reagents: Potassium hexafluorophosphate Solvents: Water ;  20 min, rt
Referentie
Diastereoselective photooxidation and reduction of chiral iridium(III) complexes
Li, Li-Ping; et al, Inorganic Chemistry, 2019, 58(1), 785-793

Productiemethode 18

Reactievoorwaarden
Referentie
Enzymic conversion of N-carbamoyl-D-amino acids to D-amino acids
Olivieri, R.; et al, Enzyme and Microbial Technology, 1979, 1(3), 201-4

Productiemethode 19

Reactievoorwaarden
Referentie
Microbial transformation of hydantoins to amino acids. III. Microbial transformation of hydantoins to N-carbamyl-D-amino acids
Takahashi, Satomi; et al, Journal of Fermentation Technology, 1979, 57(4), 328-32

Productiemethode 20

Reactievoorwaarden
Referentie
A stereo-inverting D-phenylglycine aminotransferase from Pseudomonas stutzeri ST-201: purification, characterization and application for D-phenylglycine synthesis
Wiyakrutta, Suthep; et al, Journal of Biotechnology, 1997, 55(3), 193-203

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water
1.2 Reagents: Ruthenium trichloride Solvents: Dichloromethane
Referentie
Reversal of the stereochemical course of the addition of phenylmagnesium bromide to N-benzylimines derived from R-glyceraldehyde depending on the O-protecting group and its application to the synthesis of both enantiomers of phenylglycine
Badorrey, Ramon; et al, Tetrahedron, 1997, 53(4), 1411-1416

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ,  Cobalt chloride (CoCl2) Catalysts: Amidase Solvents: Water ;  30 min, pH 7.5, 40 °C
Referentie
Enzymic resolution of DL-phenylglycine
Machado, Georgia D. C.; et al, Process Biochemistry (Oxford, 2005, 40(10), 3186-3189

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Referentie
Enhanced Diastereoselectivity in the Asymmetric Ugi Reaction Using a New "Convertible" Isonitrile
Linderman, Russell J.; et al, Journal of Organic Chemistry, 1999, 64(2), 336-337

D-2-Phenylglycine Raw materials

D-2-Phenylglycine Preparation Products

D-2-Phenylglycine Leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:875-74-1)左旋苯甘氨酸
Ordernummer:LE3435669;LE11800;LE2927
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:43
Prijs ($):discuss personally
E-mail:18501500038@163.com
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:875-74-1)D-(-)-alpha-Aminophenylacetic acid
Ordernummer:A1207318
Voorraadstatus:in Stock
Hoeveelheid:5kg/1kg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 03:46
Prijs ($):752.0/200.0
E-mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:875-74-1)D-2-Phenylglycine
Ordernummer:sfd21271
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:39
Prijs ($):discuss personally
E-mail:sales2@senfeida.com

D-2-Phenylglycine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:875-74-1)左旋苯甘氨酸
LE3435669;LE11800;LE2927
Zuiverheid:99%/99%/99%
Hoeveelheid:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prijs ($):Onderzoek/Onderzoek/Onderzoek
E-mail
Amadis Chemical Company Limited
(CAS:875-74-1)D-(-)-alpha-Aminophenylacetic acid
A1207318
Zuiverheid:99%/99%
Hoeveelheid:5kg/1kg
Prijs ($):752.0/200.0
E-mail